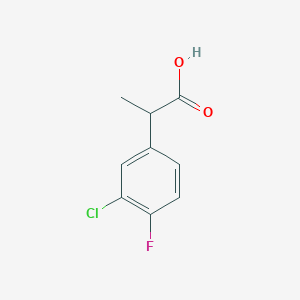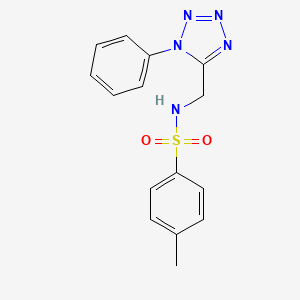
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors like reaction rates, energy changes, and the conditions needed for the reaction are typically investigated .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques such as spectroscopy and chromatography might be used .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Research has shown the synthesis and evaluation of compounds related to the given chemical structure, particularly in the context of anticancer activities. For instance, substituted compounds have been evaluated against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities. Some of these compounds have shown better anti-proliferative activities compared to known drugs like curcumin. Molecular docking studies of these compounds against Bcl-2 protein have indicated good binding affinity, suggesting potential utility in cancer therapy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Anti-inflammatory and Antimicrobial Properties
Compounds with structures similar to the one have been synthesized and tested for their anti-inflammatory and antimicrobial activities. For example, novel piperazine analogues bearing quinoline and pyridine moieties have been evaluated for in vitro antioxidant activity, anti-inflammatory activity, and their ability to inhibit certain enzymes. These studies have found that some of these compounds exhibit promising activity, highlighting their potential for therapeutic applications in treating inflammation and microbial infections (Al‐Ghorbani et al., 2015).
Tubulin Polymerization Inhibition
Research into related compounds has also explored their ability to inhibit tubulin polymerization, a process critical for cell division. This has significant implications for cancer treatment, as inhibiting tubulin can halt the proliferation of cancer cells. Some of these compounds have demonstrated potent antiproliferative properties against a wide range of cancer cell lines, with certain analogues inducing G2/M phase cell cycle blockade, suggesting a mechanism of action through the inhibition of tubulin polymerization (Prinz et al., 2017).
Novel Synthetic Methodologies
Additionally, studies have focused on developing novel synthetic methodologies for creating derivatives of this compound. For example, a two-step one-pot electrochemical synthesis approach has been developed for producing novel 8-amino-1,4-benzoxazine derivatives, showcasing the versatility and potential for further chemical modifications of this compound (Largeron & Fleury, 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c30-23(21-15-24-18-8-4-5-9-19(18)27-21)29-12-10-28(11-13-29)22-14-20(25-16-26-22)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKCNRECASQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

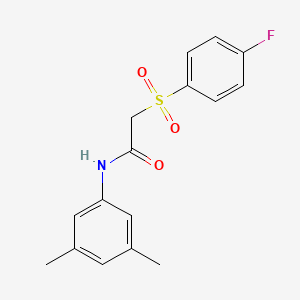
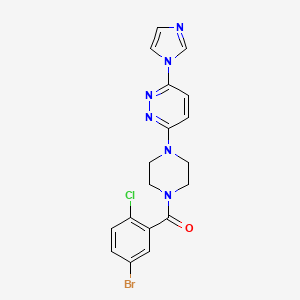
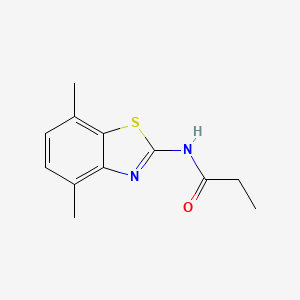

![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)
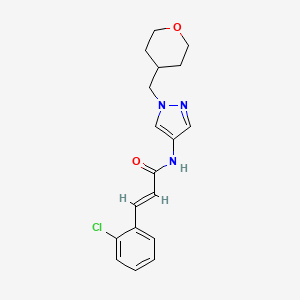

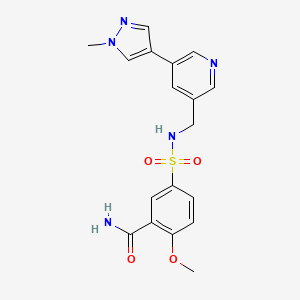
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858957.png)
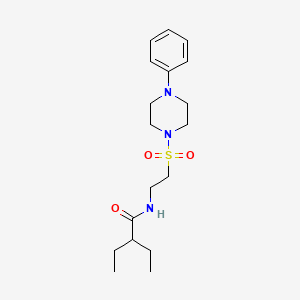
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2858959.png)
